![molecular formula C18H19F3N4 B2782531 N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-66-8](/img/structure/B2782531.png)
N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is also known as PHTPP . It is a selective ERβ antagonist . PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The PP derivatives synthesis has been widely studied .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis
The melting point of a similar compound was found to be 249 °C . The IR (KBr, cm -1) was found to be 3265, 3396 (NH 2 str.) . The 1 H NMR (400 MHz, CDCl 3) was found to be δ 2.45 (s, 3H, CH 3), 6.31 (s, 2H, NH 2, exchangeable with D 2 O), 7.34-7.39 (m, 3H, 3′′,5′′,4′-H), 7.46-7.50 (m, 2H, 3′,5′-H), 7.57 (s, 1H, 6-H), 7.88-7.90 (d, 2H, J =8.0 Hz, 2′′,6′′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′,6′-H) .Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Potential: Pyrazolo [1,5-a]pyrimidines exhibit promising anticancer properties. Researchers have explored their potential as antitumor scaffolds due to their structural versatility and synthetic accessibility. These compounds can be modified at various positions, allowing for rational drug design. Specifically, the pyrazolo [1,5-a]pyrimidine core has shown inhibitory activity against cancer cells, making it a target for drug development .
Enzymatic Inhibition: The compound’s structure suggests potential enzymatic inhibitory effects. Investigating its interactions with specific enzymes could lead to novel therapeutic strategies. Researchers have studied the compound’s impact on enzymes involved in various cellular processes, such as signal transduction, metabolism, and DNA repair .
Material Science Applications
Photophysical Properties: Pyrazolo [1,5-a]pyrimidines possess intriguing photophysical properties, making them valuable in material science. Their rigid, planar structure contributes to efficient light absorption and emission. Researchers have explored their use as fluorophores due to their tunable fluorescence and simpler synthetic methodologies compared to other fluorophores like BODIPYs .
Conclusion
Mechanism of Action
Target of Action
The compound, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the sex hormone estrogen .
Mode of Action
PHTPP interacts with its target, ERβ, by binding to it and acting as a silent antagonist .
Biochemical Pathways
The primary biochemical pathway affected by PHTPP is the estrogen signaling pathway . By acting as an antagonist of ERβ, PHTPP can influence the downstream effects of this pathway, which include a wide range of biological processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , suggesting it may have good bioavailability
Result of Action
By blocking ERβ, PHTPP can influence a variety of cellular and molecular effects. For instance, it has been found to enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that the compound’s action can have significant implications in the context of diseases like cancer where estrogen signaling plays a key role .
Action Environment
The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy as it competes with estrogen for binding to ERβ . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Future Directions
The future directions of research on “N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its potential as a selective ERβ antagonist . Additionally, the development of more efficient synthetic routes and the study of its mechanism of action could be areas of interest .
properties
IUPAC Name |
N-butan-2-yl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4/c1-4-11(2)22-14-10-12(3)23-17-15(13-8-6-5-7-9-13)16(18(19,20)21)24-25(14)17/h5-11,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHFKMPWRHYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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